molecular formula C13H16O3 B8213424 2-(Cyclopropylmethoxy)-4-ethylbenzoic acid

2-(Cyclopropylmethoxy)-4-ethylbenzoic acid

Cat. No.: B8213424
M. Wt: 220.26 g/mol
InChI Key: MYCOZLNMSHWTLU-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-ethylbenzoic acid is an organic compound that features a benzoic acid core substituted with a cyclopropylmethoxy group at the 2-position and an ethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-ethylbenzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-hydroxy-4-ethylbenzoic acid with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the Suzuki-Miyaura coupling reaction, where 2-bromo-4-ethylbenzoic acid is coupled with cyclopropylmethoxyboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is usually performed in a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-ethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of cyclopropylmethoxy-4-ethylbenzaldehyde or cyclopropylmethoxy-4-ethylbenzoic acid.

    Reduction: Formation of cyclopropylmethoxy-4-ethylbenzyl alcohol.

    Substitution: Formation of nitro or bromo derivatives of this compound.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-ethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-ethylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethoxy)-4-ethylbenzoic acid is unique due to the presence of both a cyclopropylmethoxy group and an ethyl group on the benzoic acid core. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-ethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-9-5-6-11(13(14)15)12(7-9)16-8-10-3-4-10/h5-7,10H,2-4,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCOZLNMSHWTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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